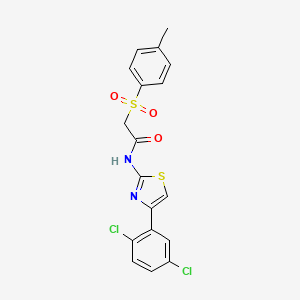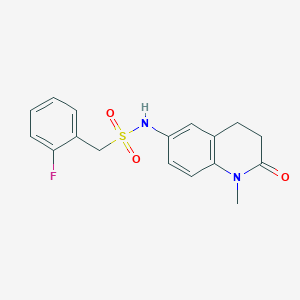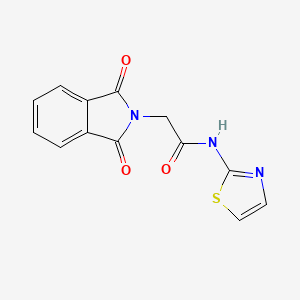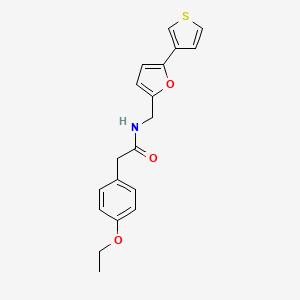![molecular formula C11H12O3 B2617934 1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1512778-52-7](/img/structure/B2617934.png)
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid” is an organic compound with the CAS Number: 1512778-52-7 . It has a molecular weight of 192.21 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12O3/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4,12H,5-7H2,(H,13,14) . This indicates that the compound has a cyclopropane ring attached to a carboxylic acid group and a phenyl group, which has a hydroxyl group attached to it . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 192.21 .Applications De Recherche Scientifique
Cyclopropane Derivatives in Drug Development
Cyclopropane rings are a common motif in medicinal chemistry, providing structural rigidity and influencing the biological activity of pharmaceutical compounds. The inclusion of cyclopropane units in drug molecules can improve metabolic stability and modify pharmacokinetic properties, making them valuable tools in drug design and development (Novakov et al., 2018).
Cyclopropane and Ethylene Biology
In plant biology, cyclopropane-containing compounds, like 1-aminocyclopropane-1-carboxylic acid (ACC), play crucial roles. ACC is not just the immediate precursor to the plant hormone ethylene but also has signaling roles independent of ethylene. This highlights the broader significance of cyclopropane-containing compounds beyond their role in ethylene production, including potential impacts on plant growth and stress responses (B. Van de Poel & D. Van Der Straeten, 2014).
Synthetic Organic Chemistry
Cyclopropane derivatives are pivotal in synthetic organic chemistry, offering pathways to complex molecular architectures. The review by Sedenkova et al. (2018) explores the oxidation of cyclopropane-containing compounds, highlighting the synthetic utility of these reactions in creating functionally rich cyclopropylketones, crucial intermediates for further chemical transformations (Sedenkova et al., 2018).
Environmental and Health Perspectives
From an environmental and health perspective, understanding the interactions and effects of cyclopropane derivatives, such as bisphenol A (BPA) and its analogs, is critical. These compounds, found in many plastics, act as endocrine disruptors, affecting reproductive health and development in humans and wildlife. Research on occupational exposure to BPA highlights the need for further investigation into the health effects of such compounds and underscores the importance of assessing exposure risks in non-dietary contexts (E. Ribeiro, C. Ladeira, & S. Viegas, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4,12H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMKXJVNYKABFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-fluorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617851.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2617853.png)
![2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B2617855.png)



![1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2617860.png)




![3-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2617868.png)
![Benzo[b]thiophene-7-sulfonic acid amide](/img/structure/B2617871.png)
![N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2617874.png)